2-(3-benzyl-2-iminobenzimidazol-1-yl)ethanol;hydrochloride
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Overview
Description
2-(3-benzyl-2-iminobenzimidazol-1-yl)ethanol;hydrochloride is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic compounds. Benzimidazoles are known for their wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities . The compound’s structure consists of a benzimidazole ring fused with a benzene ring and an ethanol group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2-iminobenzimidazol-1-yl)ethanol;hydrochloride typically involves the cyclization of ortho-phenylenediamine with benzaldehyde derivatives under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the benzimidazole ring . The ethanol group is introduced through a subsequent reaction with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-2-iminobenzimidazol-1-yl)ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .
Scientific Research Applications
2-(3-benzyl-2-iminobenzimidazol-1-yl)ethanol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2-iminobenzimidazol-1-yl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of naturally occurring nucleotides, allowing it to bind to and inhibit the activity of various enzymes. This inhibition can disrupt essential biological processes, leading to the compound’s pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure but similar pharmacological properties.
2-Phenylbenzimidazole: A derivative with a phenyl group that enhances its biological activity.
2-Methylbenzimidazole: A derivative with a methyl group that alters its chemical reactivity.
Uniqueness
2-(3-benzyl-2-iminobenzimidazol-1-yl)ethanol;hydrochloride is unique due to the presence of the benzyl and ethanol groups, which can enhance its solubility, stability, and biological activity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-(3-benzyl-2-iminobenzimidazol-1-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O.ClH/c17-16-18(10-11-20)14-8-4-5-9-15(14)19(16)12-13-6-2-1-3-7-13;/h1-9,17,20H,10-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZJVESZDQPDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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